molecular formula C9H11BrFNO B13554758 1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol

Cat. No.: B13554758
M. Wt: 248.09 g/mol
InChI Key: FDWIFAMZGGSLTK-UHFFFAOYSA-N
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Description

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol is an organic compound that contains an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and epichlorohydrin.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(4-fluorophenyl)propan-2-ol: Similar structure but lacks the bromine atom.

    1-Amino-3-(3-bromo-phenyl)propan-2-ol: Similar structure but lacks the fluorine atom.

    1-Amino-3-(3-chloro-4-fluorophenyl)propan-2-ol: Similar structure with chlorine instead of bromine.

Uniqueness

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

1-amino-3-(3-bromo-4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11BrFNO/c10-8-4-6(1-2-9(8)11)3-7(13)5-12/h1-2,4,7,13H,3,5,12H2

InChI Key

FDWIFAMZGGSLTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(CN)O)Br)F

Origin of Product

United States

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